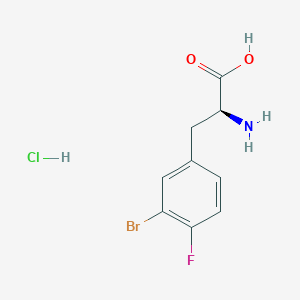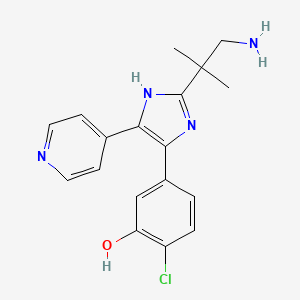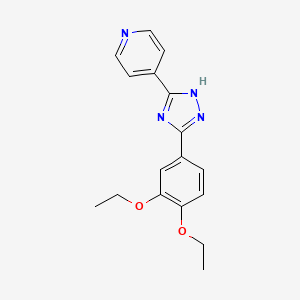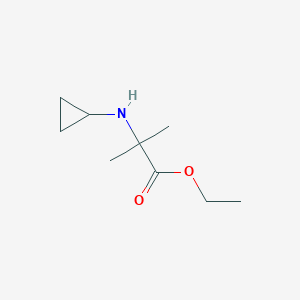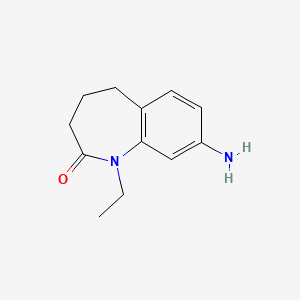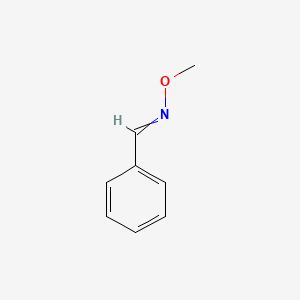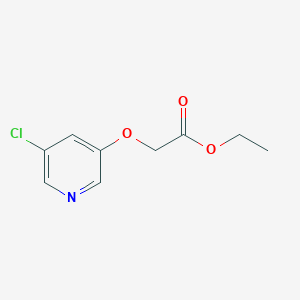
ethyl 2-(5-chloropyridin-3-yl)oxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloropyridin-3-yl)oxyacetate typically involves the reaction of 5-chloropyridine-3-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
5-chloropyridine-3-ol+ethyl bromoacetateK2CO3,DMFethyl 2-(5-chloropyridin-3-yl)oxyacetate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Ethyl 2-(5-chloropyridin-3-yl)oxyacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyridines.
Hydrolysis: 2-(5-chloropyridin-3-yl)oxyacetic acid.
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
科学研究应用
Ethyl 2-(5-chloropyridin-3-yl)oxyacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with pyridine-based structures.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of ethyl 2-(5-chloropyridin-3-yl)oxyacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can act as a pharmacophore, binding to specific sites on proteins and altering their function. The ester group can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.
相似化合物的比较
Similar Compounds
Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate hydrochloride: An intermediate in the synthesis of anticoagulant drugs.
Ethyl 2-(6-chloropyridin-2-yl)acetate: Used in the synthesis of various organic compounds.
Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate: Similar structure but with an amino group instead of an oxy group.
Uniqueness
Ethyl 2-(5-chloropyridin-3-yl)oxyacetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. The presence of the ester group also provides versatility in chemical modifications, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C9H10ClNO3 |
|---|---|
分子量 |
215.63 g/mol |
IUPAC 名称 |
ethyl 2-(5-chloropyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-13-9(12)6-14-8-3-7(10)4-11-5-8/h3-5H,2,6H2,1H3 |
InChI 键 |
FZCCJBRCMIVFLY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=CC(=CN=C1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
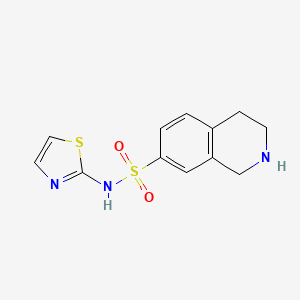
![3-(1H-benzo[d]imidazol-2-yl)-5-(piperazin-1-yl)pyrazin-2-amine](/img/structure/B8441581.png)
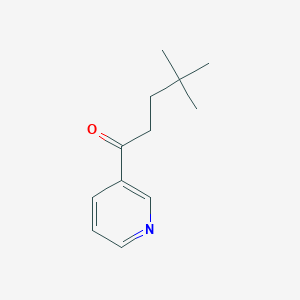
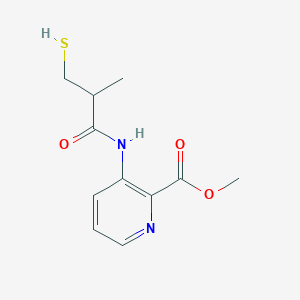
![N-[2-(4-isopropylphenyl)-1,1-dimethylethyl]acetamide](/img/structure/B8441604.png)
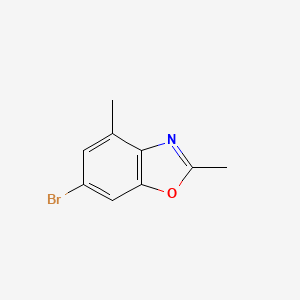
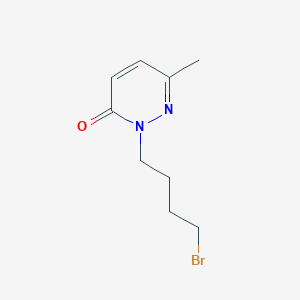
![5-ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B8441631.png)
